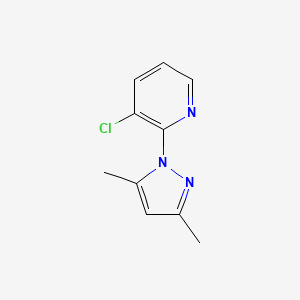

3-CHLORO-2-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE

Description

Properties

IUPAC Name |

3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-7-6-8(2)14(13-7)10-9(11)4-3-5-12-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOQNKQVWGUEGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=CC=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674998 | |

| Record name | 3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-90-1 | |

| Record name | 3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Spectroscopic Profiling of 3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine

[1]

Executive Summary

3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine (CAS: 29334-67-6) is a heterocyclic ligand featuring a pyridine ring fused to a pyrazole moiety via a C-N bond.[1][2] It belongs to the class of pyrazolyl-pyridine ligands, which are critical in the development of transition metal catalysts (e.g., Pd, Ni) for cross-coupling reactions and luminescent materials.[1]

The presence of the 3-chloro substituent introduces steric bulk and electronic withdrawal, significantly altering the coordination geometry and electronic properties compared to the unsubstituted analog.[1] This guide provides a definitive framework for identifying this molecule using NMR, MS, and IR spectroscopy.[1]

Structural Analysis & Synthesis Logic

To interpret the spectra accurately, one must understand the molecule's connectivity and electronic environment.[1] The compound is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) .[1]

Synthesis Workflow (DOT Visualization)

The synthesis involves the reaction of 2,3-dichloropyridine with 3,5-dimethylpyrazole .[1] The 2-position of the pyridine is activated for nucleophilic attack, especially with the inductive electron-withdrawing effect of the chlorine at position 3.[1]

Caption: Figure 1. SNAr synthesis pathway.[1] The pyrazole nitrogen attacks the C2 position of the pyridine ring, displacing the chlorine atom.[1]

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum is the primary tool for validation.[1] The molecule exhibits distinct aromatic signals for the pyridine ring and aliphatic signals for the pyrazole methyls.[1]

Theoretical & Observed Shifts (400 MHz, CDCl₃)

The 3-chloro group exerts a deshielding effect on the adjacent H4 proton of the pyridine ring and influences the rotameric stability of the pyrazole ring.[1]

| Position | Proton Type | Multiplicity | Chemical Shift (δ ppm) | Mechanistic Explanation |

| Pyridine H6 | Aromatic | dd (Doublet of doublets) | 8.35 – 8.45 | Adjacent to Pyridine Nitrogen (most deshielded).[1] |

| Pyridine H4 | Aromatic | dd | 7.80 – 7.90 | Deshielded by the ortho 3-Chloro group.[1] |

| Pyridine H5 | Aromatic | dd | 7.20 – 7.30 | meta to Nitrogen; standard aromatic range.[1] |

| Pyrazole H4' | Aromatic | s (Singlet) | 6.00 – 6.05 | Characteristic singlet of the pyrazole ring.[1] |

| Methyl (C5') | Aliphatic | s | 2.50 – 2.60 | Deshielded due to proximity to the Pyridine ring (anisotropy).[1] |

| Methyl (C3') | Aliphatic | s | 2.25 – 2.35 | Standard methyl on aromatic ring.[1] |

Note: Coupling constants (

13C NMR Key Signals

-

Carbonyl-like C2 (Pyridine): ~150-155 ppm (Quaternary, attached to N).[1]

-

C3-Cl (Pyridine): ~125-130 ppm (Quaternary).[1]

-

Methyl Carbons: Two distinct peaks at ~12-15 ppm.[1]

Mass Spectrometry (MS)[1]

-

Ionization Mode: ESI+ (Electrospray Ionization).[1]

-

Molecular Formula: C₁₀H₁₀ClN₃.[1]

-

Exact Mass: 207.06.[1]

-

Observed Peaks:

Infrared Spectroscopy (FT-IR)

Experimental Protocol: Sample Preparation

To ensure reproducible data, follow this self-validating protocol for NMR preparation.

-

Solvent Selection: Use CDCl₃ (Chloroform-d) for routine analysis.[1] If the peaks for H4/H5 overlap, switch to DMSO-d₆ to induce a solvent shift.[1]

-

Concentration: Dissolve 5-10 mg of the ligand in 0.6 mL of solvent.

-

Filtration: Filter the solution through a cotton plug within the pipette to remove any inorganic salts (NaCl/KCl) from the synthesis, which can cause line broadening.[1]

-

Validation Check:

-

Check the integration of the Pyrazole H4' singlet (set to 1H).[1]

-

The Methyl groups should integrate to exactly 3H each.[1]

-

If the Methyl peaks are split or broad, it indicates restricted rotation around the C(Py)-N(Pz) bond, often caused by the steric clash with the 3-Chloro group.[1] This is a confirmation of the structure, not an error.

-

Structural Connectivity Visualization

The following diagram illustrates the key connectivity and the numbering scheme used for the spectroscopic assignment.

Caption: Figure 2. Connectivity map highlighting the C2-N1' pivot bond and the critical 3-Chloro substituent.[1]

References

-

Synthesis of Pyrazolyl-Pyridines: TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction & Ligand Synthesis. Retrieved from .[1]

-

General Characterization of Pyrazole Ligands: Santa Cruz Biotechnology. 3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine Product Data. Retrieved from .[1]

-

Mechanistic Insight (SNAr): Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley-Blackwell.[1] (Standard text for pyridine reactivity).

-

Crystallographic Data (Analogous Structures): Cambridge Crystallographic Data Centre (CCDC).[1] Structures of 2-pyrazolyl-pyridines. .[1]

Technical Guide: Biological Activity & Therapeutic Potential of Pyrazolylpyridine Derivatives

Executive Summary

Scaffold Classification: Privileged Heterocyclic Pharmacophore Primary Therapeutic Areas: Oncology (Kinase Inhibition), Infectious Disease (DNA Gyrase Inhibition), Neuropharmacology (M4 PAMs).

The fusion of pyrazole and pyridine rings into a pyrazolylpyridine scaffold represents a cornerstone in modern medicinal chemistry. This guide dissects the structural utility of this moiety, moving beyond basic observations to the mechanistic causality of its biological activity.[1][2] For the drug development professional, understanding the Structure-Activity Relationship (SAR) of this scaffold is critical for designing next-generation ATP-competitive inhibitors and DNA-binding agents.

Chemical Architecture & SAR Logic

The pyrazolylpyridine scaffold is not merely a structural spacer; it is a tunable electronic platform. Its efficacy stems from its ability to mimic the purine ring of ATP, allowing it to anchor securely within the hinge region of kinase domains.

The "Privileged" Nature

-

H-Bonding Donors/Acceptors: The pyridine nitrogen (N1 of pyridine) often acts as an H-bond acceptor, while the pyrazole NH (if unsubstituted) or adjacent functional groups serve as donors.

-

Pi-Stacking: The planar bi-heterocyclic system facilitates

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.

Critical SAR Vectors

| Position | Chemical Modification | Biological Impact (Causality) |

| Pyridine C2/C6 | Hydrophobic groups (e.g., -CF3, -Me) | Enhances lipophilicity ( |

| Pyrazole N1 | Aryl/Heteroaryl substitution | Modulates metabolic stability; prevents rapid glucuronidation. Critical for selectivity in kinase isoforms. |

| Linker Region | Amide/Urea bridges | Introduces additional H-bond donors/acceptors to interact with the DFG motif (Asp-Phe-Gly) in kinases. |

Therapeutic Focus I: Oncology & Kinase Inhibition

The most prolific application of pyrazolylpyridine derivatives is in the inhibition of protein kinases, specifically PIM-1 , c-Met , and VEGFR .

Mechanism of Action: ATP Competition

These derivatives function primarily as Type I or Type II kinase inhibitors .

-

Type I: Bind to the active conformation (DFG-in) of the kinase ATP pocket.

-

Type II: Bind to the inactive conformation (DFG-out), often exploiting an allosteric hydrophobic pocket adjacent to the ATP site.

Case Study: PIM-1 Inhibition PIM-1 kinases are overexpressed in hematological malignancies. Pyrazolylpyridines inhibit PIM-1 by occupying the ATP binding cleft, preventing the phosphorylation of substrates like Bad and Cdc25C , thereby enforcing apoptosis and G2/M cell cycle arrest.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of Pyrazolylpyridine-mediated kinase inhibition leading to apoptosis.

Figure 1: Mechanism of ATP-competitive inhibition restoring apoptotic signaling.

Therapeutic Focus II: Antimicrobial Activity

Beyond oncology, these derivatives exhibit potent antibacterial properties, particularly against drug-resistant Gram-positive strains (e.g., MRSA).[3]

Mechanism: DNA Gyrase Inhibition

Unlike kinases, the target here is bacterial DNA Gyrase (Topoisomerase II) .

-

Mode of Action: The scaffold stabilizes the DNA-Gyrase cleavable complex.[4] This prevents the re-ligation of DNA strands during supercoiling, leading to the accumulation of double-strand breaks and bacterial cell death.

-

Selectivity: High selectivity for bacterial gyrase over mammalian Topoisomerase II reduces host toxicity.

Experimental Ecosystem: Synthesis & Validation

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems.

Synthesis Protocol: One-Pot Cyclocondensation

Objective: Synthesize a 2-(1H-pyrazol-3-yl)pyridine derivative. Reaction Type: Claisen-Schmidt Condensation followed by heterocyclization.

Reagents:

-

2-Acetylpyridine (1.0 eq)

-

Aromatic Aldehyde (1.0 eq)

-

Hydrazine Hydrate (1.5 eq)

-

Ethanol (Solvent)

-

NaOH (Catalyst, 10% aq)

Step-by-Step Methodology:

-

Chalcone Formation (The Intermediate):

-

Dissolve 2-acetylpyridine and the aromatic aldehyde in Ethanol (10 mL/mmol).

-

Why: Ethanol provides a polar protic environment stabilizing the transition state.

-

Add 10% NaOH dropwise at 0°C. Stir at room temperature for 4-6 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of aldehyde indicates chalcone formation.

-

-

Heterocyclization:

-

Isolation:

-

Pour reaction mixture into crushed ice. The precipitate is the crude pyrazolylpyridine.

-

Filter and recrystallize from Ethanol.

-

Workflow Visualization

Figure 2: Synthetic route for pyrazolylpyridine construction.

References

-

Thangarasu, P., et al. "Synthesis and biological evaluation of novel pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors."[6] European Journal of Medicinal Chemistry, 2018.[6]

-

Tanitame, A., et al. "Design, synthesis, and structure-activity relationships of novel DNA gyrase inhibitors." Bioorganic & Medicinal Chemistry, 2004.

-

Tong, J., et al. "Preclinical evaluation of [11C]MK-6884, a pyrazol-4-yl-pyridine-based PET probe for imaging the M4 muscarinic acetylcholine receptor." Journal of Nuclear Medicine, 2021.

-

El-Gamal, M.I., et al. "Synthesis, in vitro antiproliferative activity, and kinase inhibitory effects of pyrazole-containing diarylureas." European Journal of Medicinal Chemistry, 2018.[6]

Sources

- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole-Pyridine Compounds

Introduction: The Significance of Pyrazole-Pyridine Scaffolds in Modern Medicinal Chemistry

The fusion of pyrazole and pyridine rings into a single molecular framework has emerged as a highly privileged scaffold in the landscape of modern drug discovery.[1] Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and pyridine, a six-membered aromatic heterocycle, each contribute unique physicochemical properties that, when combined, offer a versatile platform for the design of novel therapeutic agents.[2][3] The structural rigidity, hydrogen bonding capabilities, and diverse substitution patterns of pyrazole-pyridine derivatives allow for fine-tuning of their pharmacokinetic and pharmacodynamic profiles.[4]

These compounds have demonstrated a remarkable breadth of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties.[5][6][7] Notably, several FDA-approved drugs incorporate the pyrazole motif, underscoring its therapeutic relevance.[2][8] The pyridine moiety is also a common feature in numerous pharmaceuticals.[9] This guide provides a comprehensive overview of the key strategies for the discovery and synthesis of novel pyrazole-pyridine compounds, with a focus on the underlying chemical principles and practical experimental considerations.

Part 1: Retrosynthetic Analysis and Strategic Design

The journey to novel pyrazole-pyridine compounds begins with a sound retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesizable precursors. The choice of disconnection strategy is paramount and is often guided by the desired substitution pattern on both the pyrazole and pyridine rings.

Key Disconnection Approaches

Two primary retrosynthetic strategies dominate the synthesis of pyrazole-pyridine scaffolds:

-

Formation of the Pyrazole Ring onto a Pre-existing Pyridine: This approach is advantageous when the desired pyridine starting material is readily accessible. The core of this strategy often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound attached to the pyridine ring.

-

Formation of the Pyridine Ring onto a Pre-existing Pyrazole: Conversely, if the pyrazole precursor is more readily available, the synthesis can focus on constructing the pyridine ring. This can be achieved through various methods, including the renowned Hantzsch pyridine synthesis or multicomponent reactions.[10][11]

The Power of Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, have revolutionized the synthesis of heterocyclic compounds.[12][13] MCRs offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of diverse compounds for biological screening.[14] For pyrazole-pyridine synthesis, MCRs can facilitate the one-pot construction of the fused ring system from simple starting materials.[13]

Caption: Retrosynthetic analysis of pyrazole-pyridine compounds.

Part 2: Core Synthetic Methodologies

Several robust and versatile synthetic methods are employed for the construction of pyrazole-pyridine scaffolds. The choice of a specific methodology depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

Knorr Pyrazole Synthesis: A Classic Approach

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a cornerstone of pyrazole chemistry.[2][15] This reaction involves the condensation of a hydrazine or a substituted hydrazine with a 1,3-dicarbonyl compound.[16][17] The reaction proceeds readily, often with high yields, due to the formation of a stable aromatic pyrazole ring.[15][18]

Mechanism of the Knorr Pyrazole Synthesis

The reaction is typically acid-catalyzed and proceeds through the following key steps:

-

Attack of the more nucleophilic nitrogen of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[16]

-

Intramolecular cyclization through the attack of the second nitrogen atom onto the remaining carbonyl group.[16]

-

Dehydration to yield the final pyrazole product.[16]

Caption: Workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of a Phenyl-Substituted Pyrazole

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate (a β-ketoester)

-

Glacial acetic acid (catalyst)

-

Ethanol (solvent)

Procedure:

-

Dissolve phenylhydrazine (1 equivalent) in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid.

-

Slowly add ethyl acetoacetate (1 equivalent) to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolone derivative.[15]

Hantzsch Pyridine Synthesis: Building the Pyridine Ring

The Hantzsch pyridine synthesis is a classic multicomponent reaction used to prepare dihydropyridine derivatives, which can then be oxidized to the corresponding pyridines.[10][11] This method is particularly useful for constructing the pyridine ring onto a pre-formed pyrazole scaffold. The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate.[11]

Mechanism of the Hantzsch Pyridine Synthesis

The mechanism involves a series of condensation and cyclization reactions:

-

Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester.

-

Formation of an enamine from the second equivalent of the β-ketoester and the nitrogen source.

-

Michael addition of the enamine to the product of the Knoevenagel condensation.

-

Cyclization and dehydration to form the dihydropyridine ring.

-

Oxidation of the dihydropyridine to the aromatic pyridine.

Caption: Workflow of the Hantzsch Pyridine Synthesis.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.[19][20] These methods provide a powerful tool for the late-stage functionalization of pre-formed pyrazole-pyridine scaffolds, allowing for the introduction of a wide range of substituents with high precision and efficiency.[21] Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are particularly prevalent.[19]

General Workflow for a Suzuki Cross-Coupling Reaction

Materials:

-

A halogenated pyrazole-pyridine derivative (e.g., bromo- or iodo-substituted)

-

A boronic acid or boronate ester

-

A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

A base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

An appropriate solvent (e.g., dioxane, toluene, or DMF/water)

Procedure:

-

To a reaction vessel, add the halogenated pyrazole-pyridine, the boronic acid derivative, the palladium catalyst, and the base.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Add the degassed solvent and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Purify the crude product by column chromatography to obtain the desired cross-coupled product.

| Reaction Type | Catalyst | Reactants | Bond Formed |

| Suzuki Coupling | Palladium | Halide + Boronic Acid | C-C |

| Heck Coupling | Palladium | Halide + Alkene | C-C |

| Sonogashira Coupling | Palladium/Copper | Halide + Terminal Alkyne | C-C |

| Buchwald-Hartwig | Palladium | Halide + Amine/Alcohol | C-N / C-O |

Part 3: Characterization and Biological Evaluation

The successful synthesis of novel pyrazole-pyridine compounds is only the first step. Rigorous characterization is essential to confirm the structure and purity of the synthesized molecules. Subsequently, a comprehensive biological evaluation is necessary to assess their therapeutic potential.

Spectroscopic and Analytical Techniques

A combination of spectroscopic and analytical techniques is employed for the structural elucidation and purity assessment of the synthesized compounds:[22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and the connectivity of atoms.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Elemental Analysis: Determines the elemental composition of the compound.

-

High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound.

In Vitro and In Vivo Biological Assays

The biological activity of the newly synthesized pyrazole-pyridine derivatives is evaluated through a series of in vitro and in vivo assays. The specific assays employed will depend on the therapeutic area of interest. For example, for anticancer drug discovery, assays may include:

-

Cytotoxicity assays against various cancer cell lines (e.g., MTT or SRB assay).[23]

-

Enzyme inhibition assays to determine the effect of the compounds on specific molecular targets.

-

Cell cycle analysis to investigate the mechanism of action.[23]

-

In vivo studies in animal models to assess efficacy and toxicity.

Conclusion: The Future of Pyrazole-Pyridine Compounds in Drug Discovery

The pyrazole-pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[24][25] The synthetic methodologies outlined in this guide provide a robust toolkit for the design and synthesis of diverse libraries of these compounds.[14][26] As our understanding of the biological targets associated with various diseases deepens, the rational design and synthesis of novel pyrazole-pyridine derivatives will undoubtedly play a crucial role in the development of the next generation of medicines.[2][6][25] The versatility of this scaffold, coupled with the power of modern synthetic chemistry, ensures that pyrazole-pyridine compounds will remain at the forefront of medicinal chemistry research for the foreseeable future.[2][27]

References

-

Synthesis of novel pyridine derivatives having pyrazole moieties. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 23, 2026, from [Link]

-

Design, synthesis and cytotoxicity studies of novel pyrazolo[1,5-a]pyridine derivatives. (2017). European Journal of Medicinal Chemistry, 126, 933-942. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2024). Journal of Molecular Structure, 1301, 137369. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules, 25(19), 4432. [Link]

-

Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved January 23, 2026, from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 23, 2026, from [Link]

-

Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Novel pyrazole derivative: Significance and symbolism. (2025). Wisdomlib. Retrieved January 23, 2026, from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6529. [Link]

-

Synthesis of pyrazoles. (2019, January 19). YouTube. Retrieved January 23, 2026, from [Link]

-

A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org. [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2020). Molecules, 25(17), 3956. [Link]

-

Current status of pyrazole and its biological activities. (2012). Journal of Pharmacy and Bioallied Sciences, 4(1), 2-11. [Link]

-

Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. (2024). Synthesis, 56(10), 1549-1562. [Link]

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2017). Journal of Heterocyclic Chemistry, 54(5), 2936-2941. [Link]

-

Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2023). Catalysts, 13(7), 1083. [Link]

-

Pyrazole and its biological activity. (2017). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. (2025). ACG Publications. Retrieved January 23, 2026, from [Link]

-

Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438-1453. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Biomedicines, 10(5), 1124. [Link]

-

One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. (2011). Arkivoc, 2011(7), 149-159. [Link]

-

Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Academia.edu. Retrieved January 23, 2026, from [Link]

-

Transition-metal-catalyzed C-H functionalization of pyrazoles. (2020). Organic & Biomolecular Chemistry, 18(32), 6205-6224. [Link]

-

Synthesis of poly(pyrazolopyridine)s by Hantzsch multicomponent polymerization. (2016). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(21), 1645-1648. [Link]

-

Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2015). Journal of the American Chemical Society, 137(24), 7867-7870. [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved January 23, 2026, from [Link]

-

Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2020). Molecules, 25(12), 2774. [Link]

-

Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025). ACS Omega. Retrieved January 23, 2026, from [Link]

-

Synthesis and Characterization of Pyridine and Pyrazole Derivatives for Their Biological Activity. (2020). Journal of Science & Technology, 5(3). Retrieved January 23, 2026, from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jchr.org [jchr.org]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 12. preprints.org [preprints.org]

- 13. longdom.org [longdom.org]

- 14. mdpi.com [mdpi.com]

- 15. chemhelpasap.com [chemhelpasap.com]

- 16. jk-sci.com [jk-sci.com]

- 17. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 18. m.youtube.com [m.youtube.com]

- 19. mdpi.com [mdpi.com]

- 20. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. wisdomlib.org [wisdomlib.org]

- 25. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Efficiency Synthesis of Pyrazole Scaffolds Using 3-Chloro-2-hydrazinylpyridine

[1]

Executive Summary

The moiety 3-chloro-2-hydrazinylpyridine (CAS: 22841-92-5) is a critical building block in the synthesis of anthranilamide insecticides, most notably Chlorantraniliprole (Rynaxypyr) and Cyantraniliprole . Its unique steric and electronic profile—specifically the electron-withdrawing chlorine at the 3-position—presents distinct challenges and opportunities in pyrazole construction compared to simple phenylhydrazine derivatives.

This guide details the regioselective synthesis of 1-(3-chloropyridin-2-yl)-pyrazole derivatives. We focus on the reaction with 1,3-dielectrophiles (specifically diethyl maleate) to generate the pyrazolidinone intermediate, followed by oxidative aromatization. This pathway is preferred in industrial drug development for its scalability and cost-efficiency over the traditional Knorr synthesis with 1,3-dicarbonyls, which often suffers from poor regiocontrol with this specific hydrazine.

Chemical Profile & Mechanistic Insight[2][3][4]

The Nucleophile: 3-Chloro-2-hydrazinylpyridine

Unlike simple alkyl hydrazines, the nucleophilicity of the hydrazine moiety here is modulated by the pyridine ring.

-

-Nitrogen (

-

-Nitrogen (

Regioselectivity in Cyclization

When reacting with diethyl maleate (an

-

Step 1 (Michael Addition): The terminal

attacks the -

Step 2 (Cyclization): The

attacks the ester carbonyl to close the ring.

Crucial Insight: The steric hindrance of the 3-chloro group discourages the

Figure 1: Mechanistic pathway for the formation of the pyrazole scaffold. The N-beta attack is the regioselectivity-determining step.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(3-chloro-2-pyridinyl)-5-oxopyrazolidine-3-carboxylate

Objective: High-yield formation of the pyrazolidinone ring. Scale: 100 g basis (Scalable to kg).

| Parameter | Specification |

| Limiting Reagent | 3-Chloro-2-hydrazinylpyridine (1.0 equiv) |

| Electrophile | Diethyl Maleate (1.5 equiv) |

| Base/Catalyst | Sodium Ethoxide (21% wt in EtOH) |

| Solvent | Ethanol (Anhydrous) |

| Temp/Time | Reflux (78°C) / 4–6 Hours |

| Expected Yield | 85–92% |

Step-by-Step Methodology:

-

Preparation: In a dry 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge Ethanol (500 mL) and 3-Chloro-2-hydrazinylpyridine (100 g, 0.697 mol) .

-

Base Addition: Add Sodium Ethoxide solution (21% in EtOH, 1.2 equiv) dropwise over 20 minutes at room temperature. The solution may darken.

-

Reagent Addition: Heat the mixture to 60°C. Add Diethyl Maleate (180 g, 1.05 mol) dropwise over 45 minutes. Note: Exothermic reaction; control addition rate to maintain gentle reflux.

-

Reaction: Heat to full reflux (approx. 78–80°C) and hold for 4–6 hours. Monitor by HPLC or TLC (50:50 EtOAc:Hexane). The hydrazine starting material should be consumed (<1%).

-

Workup (The "pH Swing" Method):

-

Cool the reaction mass to 20–25°C.

-

Critical Step: Adjust pH to 5.0–6.0 using Glacial Acetic Acid . This specific pH range collapses the solubility of the pyrazolidinone product while keeping impurities in solution.

-

Pour the reaction mass into Ice Water (1.5 L) with vigorous stirring.

-

Stir for 30 minutes to ensure complete precipitation.

-

-

Isolation: Filter the solid precipitate. Wash the cake with cold water (

mL) followed by cold 50% aqueous ethanol ( -

Drying: Dry in a vacuum oven at 50°C for 12 hours.

-

Result: Off-white to pale yellow solid.

-

Protocol B: Oxidative Aromatization to Pyrazole-5-carboxylate

Objective: Convert the pyrazolidinone to the fully aromatic 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid ester.[1][2]

Context: This step often integrates bromination and aromatization using Phosphorus Oxybromide (

Method: Persulfate Oxidation (Metal-Free)

-

Dissolution: Dissolve the Pyrazolidinone (from Protocol A) in Acetonitrile (10 volumes) .

-

Catalyst: Add Sulfuric Acid (catalytic, 0.1 equiv) .

-

Oxidant: Add Potassium Persulfate (

, 1.2 equiv) in portions at 70°C. -

Reaction: Reflux for 3–5 hours. The persulfate acts as a radical initiator/oxidant to dehydrogenate the ring.

-

Workup: Cool, filter off inorganic salts, and concentrate the filtrate. Recrystallize from Isopropanol.

Troubleshooting & Optimization Guide

| Problem | Potential Cause | Corrective Action |

| Low Yield in Protocol A | Incomplete cyclization due to steric bulk of Cl-group. | Increase reflux time or switch solvent to Acetonitrile (higher boiling point/polarity). Ensure NaOEt is fresh. |

| "Oiling Out" during Workup | pH not optimized; product solubility too high. | Strictly control pH to 5–6. Use ice water (0–5°C) for quenching. Seed the mixture with pure product crystals. |

| Regioisomer Impurities | Competitive attack by | Ensure temperature is not too high during initial addition of diethyl maleate. Keep addition temp <60°C. |

| Dark Coloration | Oxidation of hydrazine prior to reaction. | Purge reactor with Nitrogen ( |

Workflow Visualization

The following diagram illustrates the critical decision points and flow for the synthesis of the carboxylic acid derivative.

Figure 2: Operational workflow emphasizing the critical pH adjustment step for isolation.

Safety & Handling (SDS Summary)

-

3-Chloro-2-hydrazinylpyridine:

-

Hazards: Toxic if swallowed (H301), Skin Irritation (H315), Serious Eye Damage (H318).[3] Potential skin sensitizer.[4][5]

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and chemical safety goggles.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Hydrazines are prone to air oxidation.

-

-

Waste Disposal: All aqueous waste from the reaction (containing hydrazine residues) must be treated with bleach (sodium hypochlorite) to destroy unreacted hydrazines before disposal.

References

-

Smolecule. (2023).[5][6] Synthesis of 3-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Retrieved from

-

Justia Patents. (2023).[6] Process for synthesis of (3-chloro-2-pyridyl)hydrazine - Patent US 20230018485. Retrieved from

-

QuickCompany. (2018). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved from

-

PubChem. (2025).[1] 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid Compound Summary. Retrieved from

-

Sigma-Aldrich. (2024).[3] Safety Data Sheet: 3-Chloro-2-hydrazinopyridine. Retrieved from

Sources

- 1. 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | C9H5Cl2N3O2 | CID 21107332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. patents.justia.com [patents.justia.com]

Application Note: Regioselective Synthesis of 3-Chloro-2-hydrazinopyridine via Nucleophilic Aromatic Substitution

[1]

Executive Summary

This application note details the optimized protocol for synthesizing 3-chloro-2-hydrazinopyridine (CAS: 22841-92-5) from 2,3-dichloropyridine . This reaction is a critical entry point for generating 1H-pyrazolo[3,4-b]pyridine scaffolds, which are ubiquitous in kinase inhibitors and agrochemicals.

The protocol emphasizes regiochemical fidelity , ensuring exclusive substitution at the C2 position while retaining the C3-chlorine atom for subsequent cross-coupling (e.g., Suzuki-Miyaura). By utilizing a stoichiometric excess of hydrazine hydrate in a polar protic solvent, this method suppresses dimer formation and achieves yields consistently >90% with high purity (>98% HPLC).

Mechanistic Insight & Regioselectivity

The Challenge of Regioselectivity

2,3-Dichloropyridine presents two potential electrophilic sites: C2 and C3.[1] However, under standard nucleophilic aromatic substitution (

-

Electronic Activation: The nitrogen atom in the pyridine ring exerts a strong inductive effect (-I) and mesomeric effect (-M), making the C2 and C4 positions highly electron-deficient. The C3 position is not conjugated with the ring nitrogen in the same manner, making it significantly less electrophilic.

-

Intermediate Stabilization: The attack of hydrazine at C2 leads to a Meisenheimer intermediate where the negative charge is delocalized onto the electronegative ring nitrogen. This stabilization is not possible for attack at C3.

Reaction Pathway Diagram

The following diagram illustrates the

Figure 1: Mechanistic pathway showing the nucleophilic attack at the C2 position, stabilized by the pyridine nitrogen.

Experimental Protocol

Reagents & Materials

| Reagent | Purity | Equiv.[2][3][4] | Role |

| 2,3-Dichloropyridine | >98% | 1.0 | Starting Material |

| Hydrazine Hydrate | 80% or 64% (aq) | 5.0 - 10.0 | Nucleophile & Base |

| Ethanol (EtOH) | Absolute | Solvent | Reaction Medium |

| Water | Deionized | Anti-solvent | Workup/Precipitation |

Critical Note on Stoichiometry: A large excess (5-10 eq) of hydrazine is mandatory . This serves two purposes:

-

It acts as a scavenger for the HCl generated.

-

It prevents the product (which contains a nucleophilic hydrazine group) from reacting with another molecule of 2,3-dichloropyridine, which would form the unwanted dimer 1,2-bis(3-chloropyridin-2-yl)hydrazine.

Step-by-Step Methodology

Step 1: Setup Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe. Place the system under a nitrogen atmosphere (optional but recommended to prevent oxidation of hydrazine).[5]

Step 2: Dissolution Charge the flask with 2,3-dichloropyridine (10.0 g, 67.6 mmol) and Ethanol (50 mL) . Stir until fully dissolved at room temperature.

Step 3: Addition Add Hydrazine Hydrate (16.5 mL, ~338 mmol, 5.0 equiv) dropwise over 10 minutes.

-

Observation: A mild exotherm may be observed.[4] The solution typically remains clear or turns slightly yellow.

Step 4: Reaction (Reflux) Heat the mixture to reflux (internal temp ~78-80°C). Maintain reflux for 4 to 6 hours .

-

Monitoring: Monitor by TLC (50% EtOAc/Hexane) or HPLC. The starting material spot (

) should disappear, and a lower

Step 5: Workup & Isolation [3]

-

Cool the reaction mixture slowly to room temperature (20-25°C).

-

If precipitation is not heavy, cool further to 0-5°C using an ice bath.

-

Add Water (50 mL) slowly to complete precipitation.

-

Filter the solid using a Buchner funnel.[6]

-

Wash the filter cake with cold water (2 x 20 mL) to remove excess hydrazine and chloride salts.

-

Wash with a small amount of cold ethanol (10 mL) to aid drying.

Step 6: Drying Dry the solid in a vacuum oven at 45°C for 12 hours.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of 3-chloro-2-hydrazinopyridine.

Process Safety (Critical)

Handling Hydrazine Hydrate requires strict adherence to safety protocols.[3][5][7][8] It is a potent reducing agent, a sensitizer, and a suspected carcinogen.

-

Engineering Controls: All operations, including weighing and transfer, must be performed in a functioning fume hood .

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Waste Disposal: Do not dispose of hydrazine waste down the drain. Quench excess hydrazine in the filtrate with dilute sodium hypochlorite (bleach) solution before disposal, following local EHS regulations.

-

Incompatibility: Avoid contact with oxidizing agents and metals (copper, zinc) which can catalyze decomposition.

Analytical Validation

Expected Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 165 – 167 °C (Lit. range).

-

Yield: 90 – 95% (typical).

NMR Characterization Data

The following signals confirm the substitution at C2 and retention of Cl at C3.

| Nucleus | Shift ( | Multiplicity | Assignment | Interpretation |

| 8.10 | dd (J=4.8, 1.5 Hz) | H-6 | Next to Ring N (Deshielded) | |

| (DMSO- | 7.65 | dd (J=7.8, 1.5 Hz) | H-4 | Adjacent to Cl (C3) |

| 6.75 | dd (J=7.8, 4.8 Hz) | H-5 | Meta to N | |

| 8.30 | s (broad) | -NH- | Hydrazine secondary amine | |

| 4.20 | s (broad) | -NH | Hydrazine primary amine |

Note: The disappearance of the C2-Cl signal and the upfield shift of protons relative to the starting material (due to the electron-donating hydrazine group) are key indicators.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Product too soluble in EtOH. | Concentrate solvent by 50% via rotovap, then add more water and cool to 0°C. |

| Product is Yellow/Brown | Oxidation of hydrazine. | Recrystallize from Ethanol/Water. Ensure |

| Dimer Formation | Insufficient Hydrazine. | Ensure at least 5 equivalents of hydrazine hydrate are used.[9] |

| Starting Material Remains | Reaction stalled. | Check reflux temperature.[1][4] If using dilute hydrazine (64%), slightly longer times may be needed compared to 80%. |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733526, (3-Chloropyridin-2-yl)hydrazine. Retrieved from [Link]

-

Organic Syntheses. (2011). Palladium-Catalyzed Triazolopyridine Synthesis. Org. Synth. 2011, 88, 202-211. (Demonstrates utility of hydrazine intermediates). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Chloro-2-hydrazinopyridine | 22841-92-5 | Benchchem [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. patents.justia.com [patents.justia.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ehs.ufl.edu [ehs.ufl.edu]

- 8. 3-Chloro-2-hydrazinopyridine | CAS#:22841-92-5 | Chemsrc [chemsrc.com]

- 9. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Functionalization of 3-CHLORO-2-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE

Introduction: Unlocking the Potential of a Privileged Scaffold

The 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. The strategic placement of a reactive chlorine atom on an electron-deficient pyridine ring, which is further modulated by the adjacent dimethylpyrazole moiety, offers a versatile platform for the synthesis of a diverse array of complex molecules. The pyridine core is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1] The attached pyrazole ring, another important pharmacophore, further enhances the molecule's potential for biological activity.

This comprehensive guide provides detailed application notes and protocols for the functionalization of the pyridine ring in 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine. We will explore a range of powerful synthetic methodologies, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and direct C-H functionalization. The protocols provided herein are designed to be robust and reproducible, empowering researchers to unlock the full synthetic potential of this valuable building block.

Strategic Functionalization Pathways

The functionalization of 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine can be approached through several distinct chemical strategies. The choice of method will depend on the desired final product and the compatibility of the functional groups. The primary avenues for modification of the pyridine ring are illustrated below.

Figure 1: Key functionalization strategies for 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine, these reactions offer a reliable means to introduce a wide range of substituents at the C3 position.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl and vinyl-pyridine structures.[2] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with an electron-deficient chloropyridine substrate.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: For electron-deficient heteroaryl chlorides, electron-rich and bulky phosphine ligands such as SPhos and XPhos are often superior to traditional phosphine ligands.[3] These ligands promote the oxidative addition of the palladium(0) species to the C-Cl bond and facilitate the subsequent reductive elimination. The use of pre-catalysts can also enhance reaction efficiency.

-

Base: A moderately strong base is required to facilitate the transmetalation step. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly employed. The choice of base can influence the reaction rate and the suppression of side reactions like protodeboronation.

-

Solvent: Aprotic polar solvents such as dioxane, toluene, or DMF are typically used to ensure the solubility of the reactants and the catalyst system. The addition of water can sometimes accelerate the reaction.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

Figure 2: Workflow for Suzuki-Miyaura coupling.

Materials:

| Reagent | Amount (for 1 mmol substrate) | Purpose |

| 3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine | 1.0 mmol | Starting material |

| Arylboronic Acid | 1.2 - 1.5 mmol | Coupling partner |

| Pd₂(dba)₃ | 0.02 - 0.05 mmol | Palladium source |

| SPhos | 0.04 - 0.10 mmol | Ligand |

| K₃PO₄ | 2.0 - 3.0 mmol | Base |

| 1,4-Dioxane | 5 - 10 mL | Solvent |

| Water | 0.5 - 1.0 mL | Co-solvent (optional) |

Procedure:

-

To a dry Schlenk tube, add 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add 1,4-dioxane (8 mL) and water (0.8 mL) via syringe.

-

Sparge the mixture with argon for 15 minutes to ensure deoxygenation.

-

In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of degassed dioxane.

-

Add the catalyst solution to the reaction mixture under a positive pressure of argon.

-

Seal the Schlenk tube and heat the reaction mixture at 100 °C for 16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling provides a direct route to C(sp)-C(sp²) bond formation, enabling the synthesis of 3-alkynyl-2-(3,5-dimethylpyrazol-1-yl)pyridines.[4][5] This reaction typically employs a dual catalyst system of palladium and copper(I).[4]

Causality Behind Experimental Choices:

-

Dual Catalysis: The palladium catalyst facilitates the oxidative addition to the C-Cl bond, while the copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide intermediate that undergoes transmetalation with the palladium complex.[4]

-

Base: An amine base, such as triethylamine or diisopropylamine, is used to neutralize the HX formed during the reaction and to act as a solvent.

-

Copper-Free Variants: In some cases, copper-free conditions can be employed to avoid potential homocoupling of the alkyne (Glaser coupling). These protocols often require a different ligand and base system.

Protocol 2: Sonogashira Coupling with a Terminal Alkyne

Materials:

| Reagent | Amount (for 1 mmol substrate) | Purpose |

| 3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine | 1.0 mmol | Starting material |

| Terminal Alkyne | 1.2 - 1.5 mmol | Coupling partner |

| Pd(PPh₃)₂Cl₂ | 0.03 - 0.05 mmol | Palladium catalyst |

| CuI | 0.05 - 0.10 mmol | Copper(I) co-catalyst |

| Triethylamine (Et₃N) | 5 - 10 mL | Base and solvent |

| Toluene or THF | 5 mL (optional) | Co-solvent |

Procedure:

-

To a dry Schlenk tube, add 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add triethylamine (5 mL) and the terminal alkyne (1.2 mmol) via syringe.

-

Heat the reaction mixture to 60-80 °C for 8-16 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool to room temperature and filter off the ammonium salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the direct introduction of primary and secondary amines at the C3 position. This reaction is invaluable for the synthesis of 3-amino-2-(pyrazol-1-yl)pyridine derivatives, which are important pharmacophores.

Protocol 3: Buchwald-Hartwig Amination with a Secondary Amine

Materials:

| Reagent | Amount (for 1 mmol substrate) | Purpose |

| 3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine | 1.0 mmol | Starting material |

| Secondary Amine | 1.2 - 1.5 mmol | Coupling partner |

| Pd₂(dba)₃ | 0.02 mmol | Palladium source |

| RuPhos | 0.04 mmol | Ligand |

| LiHMDS (1.0 M in THF) | 1.5 - 2.0 mmol | Strong, non-nucleophilic base |

| Toluene | 5 - 10 mL | Solvent |

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (0.02 mmol) and RuPhos (0.04 mmol) to a dry vial and dissolve in toluene (2 mL).

-

In a separate Schlenk tube, add 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine (1.0 mmol) and the secondary amine (1.2 mmol).

-

Evacuate and backfill the tube with argon.

-

Add toluene (5 mL) and the pre-mixed catalyst solution.

-

Cool the mixture to 0 °C and add LiHMDS (1.0 M in THF, 1.5 mmol) dropwise.

-

Allow the reaction to warm to room temperature and then heat to 100 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Heck Coupling: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of the chloropyridine with an alkene to form a substituted vinylpyridine.[6][7]

Protocol 4: Heck Coupling with an Acrylate Ester

Materials:

| Reagent | Amount (for 1 mmol substrate) | Purpose |

| 3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine | 1.0 mmol | Starting material |

| n-Butyl Acrylate | 1.5 mmol | Alkene coupling partner |

| Pd(OAc)₂ | 0.02 - 0.05 mmol | Palladium catalyst |

| P(o-tolyl)₃ | 0.04 - 0.10 mmol | Ligand |

| K₂CO₃ | 2.0 mmol | Base |

| DMA or DMF | 5 - 10 mL | Solvent |

Procedure:

-

To a Schlenk tube, add 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill with argon.

-

Add DMA (8 mL) and n-butyl acrylate (1.5 mmol).

-

Heat the mixture at 120-140 °C for 18-36 hours.

-

Monitor the reaction by GC-MS.

-

After cooling, dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purify by column chromatography.

Palladium-Catalyzed Cyanation

The introduction of a nitrile group at the C3 position opens up a plethora of further synthetic transformations. Palladium-catalyzed cyanation offers a reliable method to achieve this.[8][9]

Protocol 5: Cyanation using Potassium Ferrocyanide

Materials:

| Reagent | Amount (for 1 mmol substrate) | Purpose |

| 3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine | 1.0 mmol | Starting material |

| K₄[Fe(CN)₆] | 0.3 - 0.5 mmol | Cyanide source |

| Pd(OAc)₂ | 0.01 - 0.05 mmol | Palladium catalyst |

| Na₂CO₃ | 2.0 mmol | Base |

| DMF | 5 - 10 mL | Solvent |

Procedure:

-

In a sealed tube, combine 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine (1.0 mmol), K₄[Fe(CN)₆] (0.3 mmol), Pd(OAc)₂ (0.02 mmol), and Na₂CO₃ (2.0 mmol).

-

Add DMF (7 mL).

-

Seal the tube and heat at 120-140 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Cool to room temperature, dilute with ethyl acetate, and filter through celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic rings.[10][11] The pyridine ring in the target molecule is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen.

Causality Behind Experimental Choices:

-

Reactivity: The C3 position of a pyridine ring is generally less reactive towards SNAr than the C2 or C4 positions. However, the presence of the pyrazole substituent may influence the electronics of the ring.

-

Nucleophiles: Strong nucleophiles such as alkoxides, thiolates, and amines can displace the chloride.

-

Reaction Conditions: SNAr reactions often require elevated temperatures and polar aprotic solvents like DMSO or DMF to facilitate the formation of the Meisenheimer intermediate.[12]

Protocol 6: SNAr with Sodium Methoxide

Figure 3: Workflow for Nucleophilic Aromatic Substitution.

Materials:

| Reagent | Amount (for 1 mmol substrate) | Purpose |

| 3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine | 1.0 mmol | Starting material |

| Sodium Methoxide (NaOMe) | 1.5 - 2.0 mmol | Nucleophile |

| DMSO or DMF | 5 - 10 mL | Solvent |

Procedure:

-

To a sealed tube, add 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine (1.0 mmol) and sodium methoxide (1.5 mmol).

-

Add dry DMSO (8 mL).

-

Seal the tube and heat the mixture at 100 °C for 12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool to room temperature and carefully pour the reaction mixture into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Part 3: Direct C-H Functionalization

Direct C-H functionalization is an atom-economical approach that avoids the pre-functionalization of the starting material. For 2-(pyrazol-1-yl)pyridines, the pyrazole nitrogen can act as a directing group to facilitate the functionalization of the C-H bonds on the pyridine ring, typically at the C6 position.[13][14]

Causality Behind Experimental Choices:

-

Directing Group: The N2 atom of the pyrazole ring can coordinate to a transition metal catalyst, bringing it into proximity with the C-H bonds of the pyridine ring and enabling their activation.

-

Catalysts: Rhodium and ruthenium catalysts are often effective for directed C-H functionalization.

-

Oxidant: An oxidant is typically required to regenerate the active catalyst.

Protocol 7: Rhodium-Catalyzed C-H Alkenylation at C6

Materials:

| Reagent | Amount (for 1 mmol substrate) | Purpose |

| 3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine | 1.0 mmol | Starting material |

| Alkene (e.g., n-butyl acrylate) | 2.0 - 3.0 mmol | Coupling partner |

| [RhCp*Cl₂]₂ | 0.02 - 0.05 mmol | Rhodium catalyst |

| AgSbF₆ | 0.08 - 0.20 mmol | Halide scavenger |

| Cu(OAc)₂ | 1.0 - 2.0 mmol | Oxidant |

| Dichloroethane (DCE) | 5 - 10 mL | Solvent |

Procedure:

-

To a dry Schlenk tube, add 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine (1.0 mmol), [RhCp*Cl₂]₂ (0.025 mmol), AgSbF₆ (0.1 mmol), and Cu(OAc)₂ (1.0 mmol).

-

Evacuate and backfill with argon.

-

Add DCE (5 mL) and the alkene (2.0 mmol).

-

Heat the reaction at 100 °C for 24 hours.

-

Monitor the reaction by LC-MS.

-

Cool to room temperature and filter through a pad of celite, washing with dichloromethane.

-

Concentrate the filtrate and purify by column chromatography.

Summary of Functionalization Reactions

| Reaction Type | Reagents | Product Type | Key Advantages |

| Suzuki-Miyaura | Aryl/vinyl boronic acids, Pd catalyst, ligand, base | 3-Aryl/vinyl-2-(pyrazol-1-yl)pyridines | Wide substrate scope, high functional group tolerance |

| Sonogashira | Terminal alkynes, Pd/Cu catalysts, amine base | 3-Alkynyl-2-(pyrazol-1-yl)pyridines | Direct introduction of alkynyl groups |

| Buchwald-Hartwig | Primary/secondary amines, Pd catalyst, ligand, strong base | 3-Amino-2-(pyrazol-1-yl)pyridines | Efficient C-N bond formation |

| Heck Coupling | Alkenes, Pd catalyst, ligand, base | 3-Vinyl-2-(pyrazol-1-yl)pyridines | Forms C-C double bonds |

| Cyanation | Cyanide source (e.g., K₄[Fe(CN)₆]), Pd catalyst, base | 3-Cyano-2-(pyrazol-1-yl)pyridine | Versatile nitrile intermediate |

| SNAr | Strong nucleophiles (e.g., alkoxides, thiolates) | 3-Substituted-2-(pyrazol-1-yl)pyridines | Transition-metal-free |

| C-H Functionalization | Alkenes/alkynes, Rh/Ru catalyst, oxidant | C6-functionalized pyridines | Atom-economical, avoids pre-functionalization |

Conclusion

3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine is a highly valuable and versatile building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide has provided a detailed overview of the key strategies for its functionalization, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and direct C-H functionalization. The protocols and insights provided herein are intended to serve as a practical resource for researchers, enabling the efficient and strategic derivatization of this important scaffold.

References

-

Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46-49 (2002). [Link]

-

Heck, R. F. & Nolley, J. P. Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. J. Org. Chem.37 , 2320-2322 (1972). [Link]

-

Miyaura, N. & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.95 , 2457-2483 (1995). [Link]

- Larock, R. C. & Leong, W. W. Palladium-Catalyzed Annulation of Internal Alkynes by 3-Iodopyridines. Comprehensive Organic Synthesis4, 269-326 (1991).

-

Billingsley, K. L. & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Org. Chem.72 , 3590-3593 (2007). [Link]

- Google Patents. Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium. CN101648909A.

-

Organic Chemistry Portal. Sonogashira Coupling.[Link]

- Gao, C. et al. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules14, 3233-3242 (2009).

-

Kinzel, T., Zhang, Y. & Buchwald, S. L. Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc.132 , 14073-14075 (2010). [Link]

- Yengoyan, A. et al. Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)

-

Gandeepan, P., Cheng, C. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chem. Eur. J.26 , 13134-13156 (2020). [Link]

- Besset, T. et al. An Improved Preparation of 3-Alkoxypyrazoles. Synthesis44, 2043-2048 (2012).

-

Fors, B. P. & Buchwald, S. L. Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Org. Lett.11 , 2535-2538 (2009). [Link]

- Winter, A. et al. Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. Z.

-

Organic Chemistry Portal. Heck Reaction.[Link]

- Cella, R. et al.

- Sajisha, V. S. & Raj, J. M. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Adv.10, 34096-34117 (2020).

-

OChemPal. Nucleophilic Aromatic Substitution.[Link]

- Kim, J. et al. Rh(III)-Catalyzed C–H Annulation of 2-(1H-Pyrazol-1-yl)pyridines with Alkynes: Synthesis of Conformationally Restricted Pyrazolo[1,5-a]pyrido[1,2-c]pyrimidines. Org. Lett.17, 4946-4949 (2015).

- Chopa, A. B. Recent Advances in Sonogashira Reactions. Curr. Org. Chem.15, 2192-2216 (2011).

-

Al-Qadi, I. et al. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chem.19 , 37 (2025). [Link]

- Kumar, A. et al. Synthesis of Novel Substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. Trade Sci. Inc.12, 258-262 (2013).

- Beller, M. & Zapf, A. Progress in the Palladium-Catalyzed Cyanation of Aryl Chlorides. Angew. Chem. Int. Ed.36, 2225-2227 (1997).

- Beletskaya, I. P. & Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.100, 3009-3066 (2000).

- U.S. Patent 5,616,723.

- de Meijere, A. & Meyer, F. E. Fine Feathers Make Fine Birds: The Heck Reaction in Modern Garb. Angew. Chem. Int. Ed.33, 2379-2411 (1994).

- Roberts, S. M. et al. Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environ. Sci. Technol.36, 2251-2256 (2002).

- Kumar, R. et al. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. J. Chem. Pharm. Res.5, 11-15 (2013).

- Karami, K. et al. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules17, 13576-13591 (2012).

- Sharma, S. et al. Synthesis of Alkenes by Cross-Coupling and Heck Reactions. Science of Synthesis, 47.1.2.1.5 (2011).

- Al-Qadi, I. et al. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch (2025).

-

Anderson, K. W. et al. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angew. Chem. Int. Ed.45 , 6523-6527 (2006). [Link]

-

Terrier, F. Concerted Nucleophilic Aromatic Substitution Reactions. Chem. Eur. J.22 , 13292-13303 (2016). [Link]

- Cao, H., Cheng, Q. & Studer, A. meta-Selective C−H Functionalization of Pyridines. Angew. Chem. Int. Ed.62, e202302941 (2023).

- Zhu, Q. et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Mod. Res.

- Adeboye, O. A. et al. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Heliyon6, e04022 (2020).

- LibreTexts Chemistry. 16.

-

Browne, D. L. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein J. Org. Chem.13 , 2375-2380 (2017). [Link]

- Real, J. et al. Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. Coord. Chem. Rev.475, 214894 (2023).

Sources

- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heck Reaction [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. epubl.ktu.edu [epubl.ktu.edu]

- 14. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to In Vitro Cytotoxicity Assessment of Novel Pyrazolylpyridine Compounds

Introduction: The Critical Role of Cytotoxicity Screening for Pyrazolylpyridine Compounds

Pyrazolylpyridine derivatives represent a promising class of heterocyclic compounds in modern medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] Recent research has particularly highlighted their potential as potent anticancer agents, capable of interacting with various cellular targets to inhibit tumor growth.[1][4] Many of these derivatives have been shown to induce cell cycle arrest and apoptosis by targeting key enzymes like cyclin-dependent kinases (CDKs) or signaling pathways such as VEGFR-2.[1][5] Given this therapeutic potential, the early and accurate assessment of their cytotoxic effects is a cornerstone of the drug discovery and development process.[6]

In vitro cytotoxicity assays are indispensable preclinical tools for this purpose.[7] They provide essential data on a compound's dose-dependent effects on cell viability and can offer profound insights into the underlying mechanism of cell death.[6][7] A robust cytotoxicity assessment does not merely quantify cell death; it seeks to differentiate between cytostatic effects (inhibition of proliferation) and cytotoxic effects (outright cell killing) and to distinguish between different cell death pathways, such as apoptosis and necrosis.[8]

This guide provides a comprehensive, logic-driven framework for researchers, scientists, and drug development professionals to effectively evaluate the in vitro cytotoxicity of novel pyrazolylpyridine compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the data generated is both accurate and mechanistically informative. This document details protocols for a multi-assay strategy, beginning with a primary assessment of metabolic viability (MTT assay), followed by assays to investigate membrane integrity (LDH assay) and the induction of programmed cell death (Caspase-3/7 assay).

A Multi-Pronged Strategy for Cytotoxicity Profiling

A single cytotoxicity assay provides only one piece of the puzzle. To build a comprehensive profile of a novel pyrazolylpyridine compound, a multi-assay approach is essential. The choice of assays should be guided by the specific questions being asked about the compound's biological activity. This workflow allows for an initial broad screening followed by more specific mechanistic studies.

Caption: Caspase-3/7 activation and detection in apoptosis.

Step-by-Step Protocol

-

Cell Seeding and Treatment:

-

Follow Step 1 and 2 from the MTT protocol to seed and treat cells in a 96-well white-walled plate (required for luminescence assays).

-

Include vehicle control and untreated control wells. A positive control (e.g., staurosporine) is highly recommended.

-

-

Assay Reagent Preparation and Addition:

-

Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. [9] * Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer into the substrate bottle and mixing until dissolved. [9] * Remove the assay plate from the incubator and allow it to equilibrate to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

-

[9]3. Incubation and Data Acquisition:

- Mix the contents on a plate shaker at 300-500 rpm for 5 minutes. [9] * Incubate the plate at room temperature for 1-3 hours, protected from light. The optimal incubation time may need to be determined empirically. [9] * Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

The raw luminescence units (RLU) are proportional to caspase activity.

-

Data can be presented as "Fold Change" relative to the vehicle control:

-

Fold Change = RLU of Treated Cells / RLU of Vehicle Control Cells

-

-

Conclusion: Synthesizing a Coherent Mechanistic Narrative

Interpreting Combined Assay Results:

| MTT Result | LDH Result | Caspase-3/7 Result | Interpretation |

| ↓ IC₅₀ | ↑ % Cytotoxicity | ~ Baseline | The compound is cytotoxic and likely induces necrosis or late-stage apoptosis leading to membrane rupture. |

| ↓ IC₅₀ | ~ Baseline | ↑ Fold Change | The compound is cytotoxic and induces apoptosis . This is a common and desirable mechanism for anticancer agents. |

| ↓ IC₅₀ | ~ Baseline | ~ Baseline | The compound is cytostatic , inhibiting cell proliferation without causing significant cell death within the tested timeframe. |

| ~ High IC₅₀ | ~ Baseline | ~ Baseline | The compound is non-toxic at the tested concentrations. |

This systematic evaluation ensures that lead compounds are advanced based on a solid understanding of their biological activity, increasing the efficiency and success rate of the drug discovery pipeline.

References

-

Alfa Cytology. In Vitro Cytotoxicity Assay. Available from: [Link]

-

Creative Bioarray. MTT Analysis Protocol. Available from: [Link]

-

ResearchGate. In vitro cytotoxicity assay of PBD analogs from MTT Assay. Available from: [Link]

-

National Center for Biotechnology Information. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available from: [Link]

-

Bioo Scientific. Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Available from: [Link]

-

Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]

-

National Center for Biotechnology Information. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. Available from: [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

-

CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Available from: [Link]

-

MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Available from: [Link]

-

National Center for Biotechnology Information. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Available from: [Link]

-

PubMed. Apoptosis assays for quantifying the bioactivity of anticancer drug products. Available from: [Link]

-

Royal Society of Chemistry. Synthesis, characterization, and anticancer activity of Ru(p-cymene) complexes bearing pyrazolyl–pyridine type ligands. Available from: [Link]

-

BMG Labtech. Apoptosis – what assay should I use?. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Available from: [Link]

-